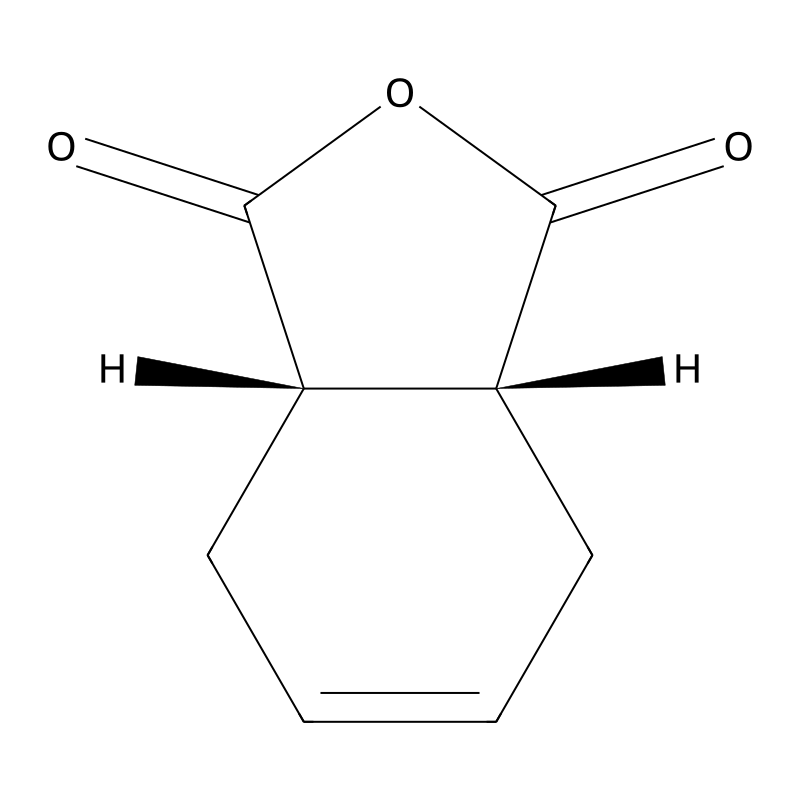cis-1,2,3,6-Tetrahydrophthalic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Curing agent for epoxides:
THPA acts as a curing agent for epoxy resins, which are widely used in adhesives, coatings, and composite materials. The reaction between THPA and epoxy groups forms a cross-linked network, leading to a strong and durable polymer structure []. This property makes THPA valuable in various scientific research areas, including:
- Development of novel composite materials: Researchers are exploring THPA for creating advanced composite materials with improved mechanical properties, thermal stability, and flame retardancy [].
- Fabrication of microfluidic devices: THPA is used in the fabrication of microfluidic devices due to its ability to form well-defined microchannels with high chemical resistance.
Chemical modifier for polymers:
THPA can be used as a chemical modifier for polymers, particularly polystyrene. The Friedel-Crafts acylation reaction between THPA and polystyrene introduces an anhydride group, enhancing the polymer's thermal stability []. This modification is of interest in research related to:
- Developing heat-resistant polymers: Researchers are investigating THPA modification for creating polymers with improved thermal stability for applications in high-temperature environments [].
- Understanding polymer degradation mechanisms: Studying the impact of THPA modification on the thermal behavior of polymers can provide insights into the degradation mechanisms of these materials [].
Reactant for organic synthesis:
THPA serves as a reactant in the synthesis of various organic molecules. For instance, it is used in the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides []. These synthesized compounds find applications in:
- Medicinal chemistry research: Cyclic diimides exhibit potential biological activities, making them interesting candidates for drug discovery research [].
- Development of functional materials: Cis-tetrahydroisoindole-1,3-dione derivatives possess unique properties, making them suitable for the development of functional materials with diverse applications [].
Cis-1,2,3,6-Tetrahydrophthalic anhydride is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol. It appears as a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and acetone . This compound is a derivative of tetrahydrophthalic acid and exists primarily in the cis form, which is more commonly utilized in various chemical processes. It serves as a precursor to several important compounds, including tetrahydrophthalic acid and tetrahydrophthalimide, the latter being a precursor for the fungicide Captan .
- Diels-Alder Reaction: It is synthesized through the Diels-Alder reaction between butadiene and maleic anhydride, forming a cyclohexene derivative .
- Curing Agent: It acts as a curing agent for epoxy resins and polyester resins, facilitating cross-linking reactions that enhance material properties .
- Friedel-Crafts Acylation: The compound is utilized in Friedel-Crafts acylation to modify polystyrene, improving its thermal stability by introducing functional groups .
Cis-1,2,3,6-Tetrahydrophthalic anhydride can be synthesized primarily through:
- Diels-Alder Reaction: This method involves the reaction of butadiene with maleic anhydride under controlled conditions to yield the desired product .
- Chemical Modification: Further modifications can be made to the compound to create various derivatives suitable for specific applications in polymer chemistry and material science .
The applications of cis-1,2,3,6-Tetrahydrophthalic anhydride are diverse:
- Curing Agent: It is widely used as a curing agent in epoxy and polyester resins.
- Polymer Modification: The compound modifies polystyrene to enhance its thermal stability and mechanical properties.
- Chemical Intermediate: It serves as a precursor in synthesizing other chemical compounds such as cyclic diimides and tetrahydroisoindole derivatives .
Cis-1,2,3,6-Tetrahydrophthalic anhydride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tetrahydrophthalic acid | C₈H₈O₄ | A dicarboxylic acid derived from tetrahydrophthalic anhydride. |
| Maleic anhydride | C₄H₂O₃ | A key reactant in Diels-Alder reactions; less complex than tetrahydrophthalic anhydride. |
| Phthalic anhydride | C₈H₄O₃ | Similar structure but lacks the tetrahydro component; used in plasticizers. |
| 5-Norbornene-2-carboxylic acid | C₇H₈O₂ | A bicyclic compound that can undergo similar reactions but differs structurally. |
Cis-1,2,3,6-Tetrahydrophthalic anhydride's unique structural features allow it to function effectively as a curing agent and modifier in polymer chemistry while also serving as a precursor for various biologically active compounds. Its versatility distinguishes it from other similar compounds in both industrial applications and potential biological interactions.
XLogP3
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard







